molecular formula C13H18FN5 B2870871 N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 338748-29-1

N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

Cat. No. B2870871
CAS RN: 338748-29-1
M. Wt: 263.32
InChI Key: FCALOYULMLXNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a dimethylamino group and a fluorobenzyl group. Imidazole derivatives have been known to show a broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized using glyoxal and ammonia .


Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound would likely be soluble in water and other polar solvents, similar to other imidazole derivatives .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many imidazole derivatives have biological activity and are used in the development of new drugs .

Future Directions

The future directions for this compound would likely depend on its specific uses. Given the wide range of activities of imidazole derivatives, it could potentially be used in the development of new drugs or other chemical products .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALOYULMLXNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

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